molecular formula C17H17FO2 B1320373 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 926236-47-7

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1320373
CAS No.: 926236-47-7
M. Wt: 272.31 g/mol
InChI Key: GEWMSADSMYLCIZ-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a synthetic biphenyl derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of organic molecules known for their versatile applications as key intermediates and scaffolds in the development of bioactive molecules. The structure incorporates a carboxylic acid functional group, a fluorine atom, and a tert-butyl group on the biphenyl system, which are common pharmacophores used to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability. Biphenyl derivatives are privileged structures in pharmaceutical research, forming the core of various patented compounds with diverse biological activities. These activities include serving as anti-inflammatory agents, antimicrobials, antitumor drugs, and antifungal applications . The biphenyl core is a neutral scaffold that typically requires functionalization for biological activity, often undergoing reactions similar to benzene, such as electrophilic substitution . The presence of both the electron-withdrawing fluorine and the bulky tert-butyl group on the aromatic rings makes this a valuable building block for constructing more complex molecules with axial chirality (atropisomerism), a feature that is crucial in the development of chiral ligands and selective pharmaceuticals . The specific pattern of substitution on the biphenyl ring system is designed for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This compound is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWMSADSMYLCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588073
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926236-47-7
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Construction via Suzuki–Miyaura Coupling

The biphenyl scaffold is commonly synthesized by palladium-catalyzed Suzuki–Miyaura cross-coupling between aryl boronic acids and aryl halides. For this compound:

  • The 4-(tert-butyl)phenylboronic acid or its derivative is coupled with a 3-fluoro-4-halobenzene derivative.
  • Reaction conditions typically include Pd(0) catalysts, bases such as K2CO3 or NaOH, and solvents like toluene, dioxane, or aqueous mixtures.
  • This method provides high yields (averaging ~78%) and excellent regioselectivity for the biphenyl formation.

Introduction of the Carboxylic Acid Group

Two main approaches are used:

  • Direct Carboxylation: Using lithiation or metalation of the biphenyl intermediate followed by carbonation with CO2 to introduce the carboxylic acid group at the desired position.
  • Functional Group Transformation: Starting from a methyl, nitrile, or ester precursor on the biphenyl ring, followed by oxidation or hydrolysis to yield the carboxylic acid.

For example, 4-methyl-[1,1'-biphenyl]-2-fluoro derivatives can be oxidized to the corresponding carboxylic acid using oxidants or hydrolyzed from nitrile precursors.

Fluorination Techniques

  • Fluorine substitution at the 3-position is introduced either by using fluorinated starting materials or by selective electrophilic fluorination.
  • The use of fluorinated aryl halides in the Suzuki coupling step is common to ensure regioselective fluorine placement.
  • Alternative methods include nucleophilic aromatic substitution on activated biphenyl intermediates.

Use of Protecting Groups and Solvents

  • Protecting groups such as tert-butyl are introduced early to ensure stability during subsequent reactions.
  • Solvents like methylene dichloride, ethyl acetate, hexanes, and dioxane are used depending on the reaction step to optimize yield and purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Suzuki–Miyaura Coupling 4-(tert-butyl)phenylboronic acid + 3-fluoro-4-bromobenzene, Pd(0), base, solvent Formation of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl] intermediate (~78% yield)
2 Oxidation/Carboxylation Oxidation of methyl or hydrolysis of nitrile precursor using NaOBr, aqueous media, controlled temperature Conversion to 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid (yield varies 85-93%)
3 Purification Filtration, washing with hexanes, drying under vacuum Pure white crystalline product with >98% purity

Research Findings and Optimization Notes

  • Reaction temperature control is critical; for example, bromination steps are performed at 0–40 °C to avoid side reactions.
  • Solvent choice affects yield and purity; ethyl acetate and methylene dichloride are preferred for oxidation and bromination steps.
  • The use of sodium pyrosulfite and sodium bromate as oxidants in aqueous media has been demonstrated to provide high yields and purity for intermediates.
  • The Suzuki coupling step benefits from optimized Pd catalysts and ligand systems to improve turnover and selectivity.
  • Fluorinated biphenyl compounds show slower reaction kinetics in some coupling steps compared to non-fluorinated analogs, requiring longer reaction times or higher temperatures.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Biphenyl Core Formation Suzuki–Miyaura Coupling Pd(0) catalyst, arylboronic acid, aryl halide, base, solvent ~78 High regioselectivity, mild conditions
Introduction of Carboxylic Acid Oxidation or Hydrolysis NaOBr, NaBrO3, aqueous media, controlled temp 85–93 Requires temperature control
Fluorination Use of fluorinated precursors Fluorinated aryl halides or electrophilic fluorination N/A Fluorine introduced early in synthesis
Purification Filtration, washing, drying Hexanes, vacuum drying >98 purity Ensures crystalline, pure product

Chemical Reactions Analysis

Types of Reactions

4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through serial broth dilution methods.
CompoundActivity AgainstMethod of Evaluation
This compoundS. aureus, E. coliSerial broth dilution method
Related compoundsVarious pathogensMolecular docking studies

Molecular docking studies suggest that these compounds may interact with bacterial DNA gyrase, indicating their potential as antibacterial agents.

Material Science

The unique structural characteristics of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid make it valuable in material science:

  • Polymer Additives : Its ability to influence physical properties can be leveraged as an additive in polymer formulations to enhance thermal stability and mechanical strength.
  • Liquid Crystals : The compound's biphenyl structure is conducive to applications in liquid crystal displays (LCDs), where it can serve as a component in liquid crystal mixtures.

Environmental Applications

Research has explored the use of this compound in environmental science:

  • Pollutant Degradation : Preliminary studies suggest that the compound may be effective in degrading certain environmental pollutants due to its chemical reactivity.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.
  • Polymer Composite Development :
    In another study, researchers incorporated this compound into polymer matrices to evaluate its effects on mechanical properties and thermal stability. The findings revealed enhanced performance metrics compared to control samples.
  • Liquid Crystal Application Research :
    Investigations into liquid crystal formulations demonstrated that incorporating this compound improved response times and thermal stability, making it suitable for advanced display technologies.

Mechanism of Action

The mechanism of action of 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s stability and reactivity. The carboxylic acid group can form ionic bonds with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Fluorine and trifluoromethyl groups enhance acidity (pKa ~2.5–3.5) compared to the tert-butyl derivative (pKa ~4.0) due to electron withdrawal .
  • Lipophilicity : The trifluoromethyl analogue (LogP ~3.8) exhibits higher lipophilicity than the target compound (LogP ~3.2), impacting membrane permeability .

Biological Activity

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid is an aromatic compound that has garnered attention due to its potential biological activities. This compound features a biphenyl structure with a tert-butyl group and a fluoro substituent, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H15F O2
  • Molecular Weight : 244.28 g/mol
  • CAS Number : 926236-47-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a drug candidate.

Antimicrobial Activity

Several studies have indicated that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundActivity AgainstMethod of Evaluation
This compoundS. aureus, E. coliSerial broth dilution method
Related compoundsVarious pathogensMolecular docking studies

Molecular docking studies suggest that these compounds may interact with bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating a potential mechanism for their antimicrobial effects .

Anti-inflammatory Effects

The biphenyl structure is known for its ability to modulate inflammatory pathways. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific anti-inflammatory pathways influenced by this compound are yet to be fully elucidated but may involve the inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

A recent study highlighted the synthesis and characterization of various biphenyl carboxylic acid derivatives, including this compound. The study found that these compounds exhibited varying degrees of antibacterial activity and suggested further investigation into their pharmacokinetic properties.

Another research effort focused on the structural optimization of biphenyl derivatives for enhanced biological activity. The findings indicated that modifications at the carboxylic acid position significantly influenced the compounds' interactions with biological targets, enhancing their efficacy against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction yields be maximized?

The synthesis typically involves Suzuki-Miyaura coupling or decarboxylative cross-coupling. For Suzuki coupling, a biphenyl scaffold is constructed using a fluorinated boronic acid and a tert-butyl-substituted aryl halide. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos in a solvent system of toluene/water (3:1) under reflux (90–110°C) achieve yields >80% . Decarboxylative coupling (Rh-catalyzed) with substituted benzoic acids under optimized conditions (Table 1, entry 3 in ) also provides high regioselectivity and yields >90% for sterically hindered derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ ~1.3 ppm, fluorine coupling in aromatic regions) .
  • HPLC : Purity validation (≥98%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z calculated for C₁₇H₁₇F O₂: 272.1211) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What purification strategies effectively isolate this compound from byproducts like regioisomers or unreacted precursors?

  • Flash Chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) separates regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • Preparative HPLC : For challenging separations, use a reversed-phase C18 column with 0.1% TFA in acetonitrile/water .

Advanced Research Questions

Q. How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

The biphenyl backbone and carboxylic acid group enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. The tert-butyl group enhances porosity, while fluorine substitution tunes emission properties. For example, Zr-based MOFs incorporating similar fluorinated ligands exhibit blue-shifted luminescence due to electron-withdrawing effects, useful for sensing applications .

Q. What role does the fluorine substituent play in structure-activity relationship (SAR) studies for drug discovery?

Fluorine at position 3 enhances metabolic stability and modulates lipophilicity (logP). In SAR by Inter-Ligand Nuclear Overhauser Effects (ILOEs), fluorinated analogs improve binding affinity to targets like sulfonamide enzymes. For example, derivatives with 3-fluoro substitution show 10-fold higher inhibitory activity compared to non-fluorinated counterparts .

Q. What mechanistic insights explain regioselectivity in decarboxylative coupling reactions involving this compound?

Steric and electronic factors dominate. The tert-butyl group directs coupling to the less hindered position (e.g., para to fluorine), while electron-withdrawing fluorine stabilizes transition states. Rhodium catalysts favor ortho-metalation, leading to predominant formation of 5-substituted naphthalenes (e.g., 3’fa in ) .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Variable Analysis : Compare catalyst loadings (e.g., Pd vs. Rh), solvent polarity, and temperature. For example, Pd-catalyzed reactions may yield lower regioselectivity under aqueous conditions .
  • Spectroscopic Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to resolve splitting artifacts .
  • Reproducibility Checks : Ensure anhydrous conditions for fluorine-sensitive intermediates .

Q. What safety protocols are critical when handling hazardous byproducts (e.g., carbon monoxide) during synthesis?

  • Ventilation : Use fume hoods for reactions releasing CO or NOx (e.g., decarboxylative coupling) .
  • Fire Safety : Employ dry chemical extinguishers for solvent fires (ethanol-resistant foam recommended) .
  • PPE : Self-contained breathing apparatus (SCBA) for firefighting and nitrile gloves for chemical handling .

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